Cas no 1250718-94-5 (2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine)

2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine is a heterocyclic compound featuring a cyclopropyl-substituted [1,3,4]oxadiazole core linked to an aniline moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The oxadiazole ring enhances metabolic stability, while the cyclopropyl group contributes to conformational rigidity, potentially improving binding affinity in target interactions. The aromatic amine functionality allows for further derivatization, enabling the synthesis of diverse analogs. Its balanced lipophilicity and moderate polarity enhance solubility, facilitating formulation development. This compound is particularly relevant in the design of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its scaffold versatility and synthetic accessibility.
2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine structure
1250718-94-5 structure
Product name:2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine
CAS No:1250718-94-5
MF:C11H11N3O
Molecular Weight:201.224541902542
CID:5158140

2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine 化学的及び物理的性質

名前と識別子

    • 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline
    • A908712
    • 2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine
    • Benzenamine, 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-
    • インチ: 1S/C11H11N3O/c12-9-4-2-1-3-8(9)11-14-13-10(15-11)7-5-6-7/h1-4,7H,5-6,12H2
    • InChIKey: QACSLKNQZKITPN-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CC=2N)=NN=C1C1CC1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 232
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 64.9

2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A473385-1g
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline
1250718-94-5 97%
1g
$450.0 2024-04-25
Chemenu
CM490676-1g
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline
1250718-94-5 97%
1g
$446 2023-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1655887-5g
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline
1250718-94-5 98%
5g
¥16188.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1655887-10g
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline
1250718-94-5 98%
10g
¥24139.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD608493-1g
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline
1250718-94-5 97%
1g
¥3087.0 2023-04-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1655887-1g
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline
1250718-94-5 98%
1g
¥6546.00 2024-08-09

2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine 関連文献

2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamineに関する追加情報

2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine: A Comprehensive Overview

2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine (CAS No. 1250718-94-5) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine.

Chemical Structure and Properties

2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine is a substituted phenylamine with a cyclopropyl group and an oxadiazole ring. The cyclopropyl moiety imparts unique conformational flexibility and electronic properties to the molecule, while the oxadiazole ring contributes to its stability and reactivity. The compound has a molecular formula of C13H14N4O and a molecular weight of 246.27 g/mol. It is typically a white crystalline solid with a melting point ranging from 100 to 105°C.

The solubility of 2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine varies depending on the solvent. It is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. This property is crucial for its use in various chemical reactions and biological assays.

Synthesis Methods

The synthesis of 2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine can be achieved through several routes. One common method involves the reaction of 2-aminothiophenol with cyclopropylcarboxylic acid hydrazide followed by cyclization to form the oxadiazole ring. Another approach involves the condensation of 2-chloroacetophenone with cyclopropylhydrazine hydrochloride and subsequent treatment with sodium azide to form the desired product.

The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation.

Biological Activities

2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine has been extensively studied for its biological activities. One of its key applications is in the field of neuropharmacology. Research has shown that this compound exhibits potent activity as a serotonin reuptake inhibitor (SRI), making it a promising candidate for the treatment of mood disorders such as depression and anxiety.

In addition to its SRI activity, 2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine has also demonstrated anti-inflammatory properties. Studies have indicated that it can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine has been evaluated in several preclinical studies and early-stage clinical trials. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles.

In a recent phase I clinical trial involving healthy volunteers, 2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine was found to be well-tolerated at doses up to 100 mg/day. The trial also demonstrated that the compound was rapidly absorbed following oral administration and had a half-life of approximately 6 hours.

Ongoing phase II clinical trials are currently evaluating the efficacy and safety of 2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine in patients with major depressive disorder (MDD). Preliminary results from these trials are promising and suggest that this compound may offer a new therapeutic option for patients who do not respond to existing treatments.

Future Directions and Research Opportunities

The continued exploration of 2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine holds significant promise for advancing our understanding of its biological mechanisms and expanding its therapeutic applications. Future research efforts may focus on optimizing its chemical structure to enhance potency and selectivity while minimizing side effects.

In addition to its potential as a standalone therapeutic agent, there is growing interest in exploring combination therapies involving 2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-phenylamine. For example, combining this compound with existing antidepressants or anti-inflammatory drugs may lead to synergistic effects that improve treatment outcomes.

Conclusion

2-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yyl)-phenyiamine, identified by CAS No. 1250718-94-5, is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with favorable properties that make it suitable for various biological assays and therapeutic developments. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses. As our understanding deepens, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

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